1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one
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Overview
Description
Carmegliptin is a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4). It has been investigated for its potential use in the treatment of type 2 diabetes mellitus . Carmegliptin exhibits a unique pharmacokinetic profile, with no metabolism and balanced renal and hepatic excretion .
Preparation Methods
The synthesis of Carmegliptin involves several key steps. One efficient process for its manufacture includes a decarboxylative Mannich addition followed by a Mannich cyclization sequence . The tricyclic core of Carmegliptin is assembled efficiently through this method. The process also features an efficient crystallization-induced dynamic resolution of racemic mixtures and a large-scale Hofmann rearrangement .
Chemical Reactions Analysis
Carmegliptin undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Carmegliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 is a proline-specific serine protease enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Carmegliptin prolongs the activity of these incretin hormones, enhancing glucose-dependent insulin secretion, slowing gastric emptying, and reducing postprandial glucagon and food intake .
Comparison with Similar Compounds
Carmegliptin is part of a class of compounds known as DPP-4 inhibitors. Similar compounds include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Compared to these compounds, Carmegliptin exhibits a unique pharmacokinetic profile with no metabolism and balanced renal and hepatic excretion . This makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H28FN3O3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3 |
InChI Key |
GUYMHFIHHOEFOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC |
Origin of Product |
United States |
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